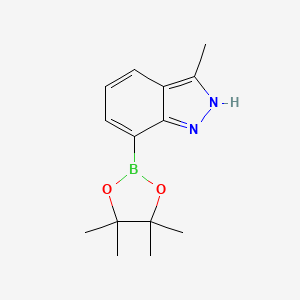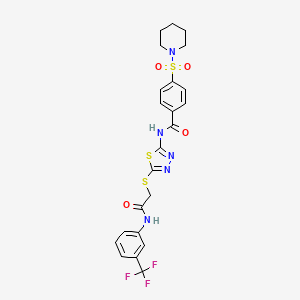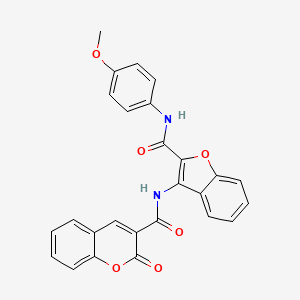![molecular formula C15H24N2O5S B2410831 N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-61-4](/img/structure/B2410831.png)
N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C15H24N2O5S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Characterization and Analysis Techniques
Research into the properties of compounds similar to N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, has focused on their molecular refraction and polarizability. Studies have investigated these compounds' density and refractive index, aiming to understand their molecular interactions and the effects of various solvents. Such studies are crucial for developing new drugs and materials with specific optical properties (Sawale, Kalyankar, George, & Deosarkar, 2016).
Chromatographic Behavior and Analysis
The chromatographic behaviors of benzamides, including those structurally related to this compound, have been explored to develop more efficient analytical methods for these compounds. Research has shown that substituent patterns significantly influence their retention times, which is critical for the accurate and precise analysis of complex mixtures in pharmaceutical research (Lehtonen, 1983).
Metabolic Transformation Studies
Understanding the metabolic transformation of compounds like this compound is essential for drug development and toxicology. Studies have examined the metabolic pathways of structurally similar compounds, identifying various metabolites and their formation mechanisms. These investigations provide insights into the compound's stability, potential toxicity, and how it might be modified for safer and more effective therapeutic use (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Drug Design and Pharmacological Applications
Research has also focused on modifying the structure of compounds like this compound to enhance their pharmacological properties. Structural modifications can lead to changes in affinity and selectivity for certain biological targets, making these compounds more effective as drugs. Studies in this area aim to optimize the balance between therapeutic effects and pharmacokinetic properties, contributing to the development of new medications (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
特性
IUPAC Name |
N-[2-(3-ethoxypropylsulfamoyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-3-22-11-4-9-17-23(19,20)12-10-16-15(18)13-5-7-14(21-2)8-6-13/h5-8,17H,3-4,9-12H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUZPRDYPRZFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
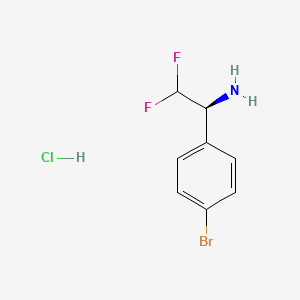
![2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile](/img/structure/B2410753.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2410756.png)
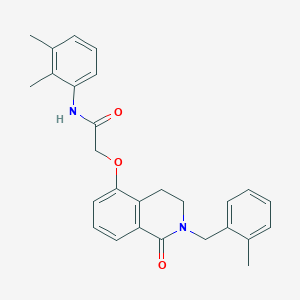
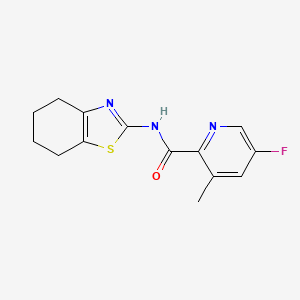
![4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2410761.png)

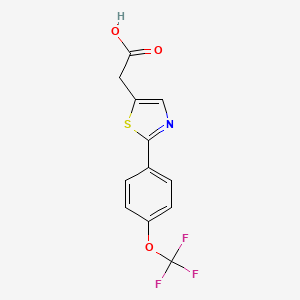
![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)

